N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
N-((1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a structurally complex molecule featuring two distinct heterocyclic systems: a partially saturated indazole core and a benzo[d]oxazol-2-one (benzoxazolone) moiety. The indazole ring is substituted with a methyl group at the 1-position and a methylene bridge connecting it to an acetamide group.
Properties
IUPAC Name |
N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-21-14-7-3-2-6-12(14)13(20-21)10-19-17(23)11-22-15-8-4-5-9-16(15)25-18(22)24/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJYDGQOGZCKOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indazole core. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: Its biological activity has been explored in various assays, showing potential as a lead compound for drug development.
Medicine: Preliminary studies suggest its potential use in therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Core Heterocycles
- Target Compound : Combines a 1-methyl-4,5,6,7-tetrahydroindazole (rigid, partially saturated bicyclic system) with benzoxazolone (planar lactam).
- Evidence Compounds (e.g., 6a, 6b, 6m) : Feature 1,2,3-triazole rings linked to naphthalene and substituted phenyl groups.
| Feature | Target Compound | Triazole-Based Analogs (6a-m) |
|---|---|---|
| Heterocycle 1 | Tetrahydroindazole (saturated) | 1,2,3-Triazole (aromatic) |
| Heterocycle 2 | Benzoxazolone (lactam) | Naphthalene (polycyclic aromatic) |
| Key Functional Groups | Amide, lactam | Amide, triazole, ether |
| Hydrogen Bonding | Strong acceptor (lactam C=O) | Moderate (triazole N, amide C=O) |
Substituent Effects
- Target Compound : The methyl group on the indazole enhances lipophilicity, while the benzoxazolone may improve metabolic stability.
- Evidence Compounds : Substituents like nitro (6b, 6c) or chloro (6m) on the phenyl ring modulate electronic properties and bioavailability. For example, the nitro group in 6b introduces strong electron-withdrawing effects, altering reactivity .
Spectroscopic and Analytical Data
While spectral data for the target compound are unavailable, comparisons with triazole analogs illustrate substituent-driven trends:
- IR Spectroscopy: Target: Expected peaks for amide (1670–1680 cm⁻¹), lactam C=O (~1750 cm⁻¹), and indazole N–H (~3300 cm⁻¹). 6b: Shows C=O (1682 cm⁻¹), NO₂ (1504 cm⁻¹), and triazole C–N (1340 cm⁻¹) .
- NMR :
Physicochemical and Pharmacokinetic Properties
- LogP : The target compound’s LogP is likely higher than 6a (unsubstituted phenyl) but lower than 6m (chlorophenyl) due to balanced hydrophilicity from the lactam.
- Solubility : Benzoxazolone may enhance aqueous solubility compared to naphthalene-containing analogs.
Biological Activity
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a novel compound that has garnered attention due to its potential biological activities. This compound belongs to the class of indazole derivatives, which are known for their diverse pharmacological properties including anti-inflammatory, antimicrobial, anticancer, and antiviral effects. This article aims to detail the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 273.32 g/mol. The structure consists of an indazole moiety linked to a 2-(2-oxobenzo[d]oxazol) acetamide group.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O2 |
| Molecular Weight | 273.32 g/mol |
| CAS Number | 1448135-84-9 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of indazole have shown effective antiproliferative activities against various cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer).
In a comparative study:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 7d | HeLa | 0.52 |
| Compound 7d | MCF-7 | 0.34 |
| Compound 7d | HT-29 | 0.86 |
These results demonstrate that certain indazole derivatives can induce apoptosis in cancer cells and arrest them in the G2/M phase of the cell cycle, inhibiting tubulin polymerization similarly to colchicine .
Mechanistic Insights
The mechanism of action for these compounds often involves the induction of apoptosis through various pathways:
- Cell Cycle Arrest : Induces G2/M phase arrest.
- Tubulin Polymerization Inhibition : Similar action to colchicine.
- Apoptosis Induction : Dose-dependent increase in apoptotic markers.
Antimicrobial Activity
Indazole derivatives have also been evaluated for their antimicrobial properties. For example, research indicates varying degrees of inhibition against bacterial strains when tested using agar diffusion methods. The structure–activity relationship suggests that modifications in the substituents attached to the benzene ring can significantly influence antimicrobial efficacy .
Case Study 1: Antiproliferative Effects
A study conducted on a series of indazole derivatives demonstrated that structural variations led to differing levels of antiproliferative activity against HeLa cells. The most effective compound showed an IC50 value as low as 0.34 μM.
Case Study 2: Antimicrobial Evaluation
Another investigation assessed the antimicrobial activity of synthesized compounds against common pathogens. Results showed significant inhibition rates compared to standard antibiotics like ceftriaxone.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
